1-Oxa-8-azaspiro[4.5]decan-2-one
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Overview
Description
1-Oxa-8-azaspiro[45]decan-2-one is a heterocyclic compound characterized by a spiro structure, which includes an oxygen and nitrogen atom within its ring system
Mechanism of Action
Target of Action
The primary targets of 1-Oxa-8-azaspiro[4.5]decan-2-one are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
The exact mode of action of 1-Oxa-8-azaspiro[4It is believed that this compound interacts with its targets in a specific manner that leads to changes in cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Oxa-8-azaspiro[4It has been reported that this compound has high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . This could potentially impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As this compound is still under investigation, further studies are needed to elucidate its effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity. For instance, it has been recommended that this compound be stored in a dry environment at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxa-8-azaspiro[4.5]decan-2-one can be synthesized through several methods. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This method is advantageous due to the availability of starting materials and the relatively straightforward reaction conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Oxa-8-azaspiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted spiro compounds.
Scientific Research Applications
1-Oxa-8-azaspiro[4.5]decan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-Oxa-8-azaspiro[4.5]decan-2-one can be compared with other similar compounds, such as:
- 1-Oxa-4-azaspiro[4.5]decan-2-one
- 1-Oxa-8-azaspiro[4.5]decan-3-ol
- This compound hydrochloride
These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and applications.
Properties
IUPAC Name |
1-oxa-8-azaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-7-1-2-8(11-7)3-5-9-6-4-8/h9H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUNTAIZLCAWDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)OC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620717 |
Source
|
Record name | 1-Oxa-8-azaspiro[4.5]decan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167364-29-6 |
Source
|
Record name | 1-Oxa-8-azaspiro[4.5]decan-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=167364-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Oxa-8-azaspiro[4.5]decan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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